3-Acetyl-7-bromo-4-azaindole
Overview
Description
3-Acetyl-7-bromo-4-azaindole: is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position and an acetyl group at the 3rd position makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-7-bromo-4-azaindole typically involves the use of halogenated azaindole derivatives. One common method is the Suzuki coupling reaction, which involves the coupling of a halogenated 7-azaindole with boronic acids under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One approach is to use a bromine atom as a placeholder throughout the reaction sequence, which is removed only upon the final reductive cyclization . This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-7-bromo-4-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The acetyl group at the 3rd position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield a variety of derivatives with different functional groups at the 7th position.
- Oxidation of the acetyl group can produce carboxylic acids.
- Reduction of the acetyl group can yield alcohols.
Scientific Research Applications
Chemistry: 3-Acetyl-7-bromo-4-azaindole is used as a building block in the synthesis of various biologically active molecules. Its unique structure allows for the creation of diverse derivatives that can be screened for potential therapeutic activities .
Biology and Medicine: The compound has been studied for its potential as a kinase inhibitor. Kinase inhibitors are important in the treatment of various diseases, including cancer, due to their ability to regulate cell signaling pathways . The 7-azaindole scaffold has shown promise in the design of inhibitors for protein kinases such as CDK9/Cyclin T and Haspin .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors. These materials are crucial for the production of electronic devices such as solar cells and transistors .
Mechanism of Action
The mechanism of action of 3-acetyl-7-bromo-4-azaindole primarily involves its interaction with protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth and proliferation
Comparison with Similar Compounds
5-Bromo-7-azaindole: Similar in structure but with the bromine atom at the 5th position.
3-Acetyl-5-azaindole: Similar in structure but with the nitrogen atom at the 5th position instead of the 4th.
Uniqueness: 3-Acetyl-7-bromo-4-azaindole is unique due to the specific positioning of the bromine and acetyl groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 7th position enhances its reactivity in substitution reactions, while the acetyl group at the 3rd position provides a site for further functionalization .
Properties
IUPAC Name |
1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)6-4-12-9-7(10)2-3-11-8(6)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGXOQVCAQKNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CN=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220364 | |
Record name | Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-55-4 | |
Record name | Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.